molecular formula C18H18O4S B14187745 4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol] CAS No. 854055-60-0

4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol]

Katalognummer: B14187745
CAS-Nummer: 854055-60-0
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: XQLSWUOSEYPTNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] is an organic compound with the molecular formula C18H18O4S. It is a sulfonic acid derivative and is known for its unique chemical structure, which includes two phenol groups connected by a sulfonyl group and each phenol group having a prop-1-en-1-yl substituent. This compound is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of a base such as caustic soda. The reaction is carried out at a temperature range of 55-60°C under autogenously generated pressure .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The allyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can react with the allyl groups under basic conditions.

Major Products Formed

    Oxidation: Quinones and sulfonic acids.

    Reduction: Sulfides and alcohols.

    Substitution: Allyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of 4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The sulfonyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The allyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,4’-Sulfonylbis[2-(prop-2-en-1-yl)phenol]
  • Bis(3-allyl-4-hydroxyphenyl)sulfone
  • 3,3’-Diallyl-4,4’-dihydroxydiphenylsulfone

Uniqueness

4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] is unique due to its specific substitution pattern on the phenol rings, which imparts distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

854055-60-0

Molekularformel

C18H18O4S

Molekulargewicht

330.4 g/mol

IUPAC-Name

4-(4-hydroxy-3-prop-1-enylphenyl)sulfonyl-2-prop-1-enylphenol

InChI

InChI=1S/C18H18O4S/c1-3-5-13-11-15(7-9-17(13)19)23(21,22)16-8-10-18(20)14(12-16)6-4-2/h3-12,19-20H,1-2H3

InChI-Schlüssel

XQLSWUOSEYPTNU-UHFFFAOYSA-N

Kanonische SMILES

CC=CC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)C=CC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.